molecular formula C29H52O4 B12666295 Dihydropanaxoside A aglycone CAS No. 19536-31-3

Dihydropanaxoside A aglycone

Cat. No.: B12666295
CAS No.: 19536-31-3
M. Wt: 464.7 g/mol
InChI Key: YSCNJVGFPHZULS-FSJSVEJUSA-N
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Description

Dihydropanaxoside A aglycone is a triterpenoid sapogenin derived from the hydrolysis of its glycosylated parent compound, dihydropanaxoside A. For instance, steroidal saponins like those from Aspidistra typica (e.g., typaspidoside J) share a furostanol skeleton with hydroxyl groups at C-3, C-16, and C-26, and a methoxy group at C-23 . Similarly, holostane-type aglycones from sea cucumbers (e.g., Lessoniosides) feature a Δ⁹,¹¹ double bond, hydroxy groups at C-12 and C-17, and oxidized functional groups (e.g., acetoxy or keto groups) on the side chain . These structural motifs are critical for bioactivity and interaction with biological targets.

Properties

CAS No.

19536-31-3

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(3S,6S,8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C29H52O4/c1-17(2)9-8-12-29(7,33)18-10-13-27(5)19-16-22(31)25-26(3,4)23(32)11-14-28(25,6)20(19)15-21(30)24(18)27/h17-25,30-33H,8-16H2,1-7H3/t18-,19+,20-,21+,22-,23-,24-,25?,27+,28+,29-/m0/s1

InChI Key

YSCNJVGFPHZULS-FSJSVEJUSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2(C1C(CC3C2CC(C4C3(CCC(C4(C)C)O)C)O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydropanaxoside A aglycone typically involves the enzymatic hydrolysis of panaxoside A. This process uses specific enzymes to cleave the glycosidic bond, resulting in the formation of the aglycone . The reaction conditions often include controlled pH and temperature to optimize enzyme activity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic hydrolysis using bioreactors. These bioreactors maintain optimal conditions for enzyme activity, ensuring high yield and purity of the aglycone .

Chemical Reactions Analysis

Types of Reactions: Dihydropanaxoside A aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison with Analogous Aglycones

Table 1: Key Structural Features of Dihydropanaxoside A Aglycone and Related Compounds

Compound Core Skeleton Functional Groups/Modifications Glycosylation Sites Reference
This compound (hypothetical) Triterpenoid/Furostanol Hydroxyls (C-3, C-16), Methoxy (C-23) C-3, C-26
Typaspidoside J aglycone Furostanol 3β,16β,26-triol, 23-methoxy, Δ⁵,²⁰(22) C-3, C-26
Lessonioside C/E aglycone Holostane 12α-OH, 17α-OH, C-16 keto, Δ²³ double bond C-3
Calotropagenin Cardenolide Lactone ring, 14β-OH, 19-aldehyde C-3
Pseudopterosin aglycone Diterpenoid 9(11)-ene, 12-OH, 16-oxo C-12

Key Observations:

  • Oxidation Patterns : this compound shares hydroxylation at C-3 and C-16 with typaspidoside J, but differs in the presence of a methoxy group at C-23, which is absent in holostane aglycones .
  • Double Bonds: Unlike Lessoniosides (Δ⁹,¹¹) or pseudopterosin aglycone (Δ⁹(11)), furostanol derivatives like typaspidoside J feature Δ⁵,²⁰(22) unsaturation .
  • Side-Chain Modifications: Holostane aglycones often include acetoxy or keto groups (e.g., C-16 keto in Lessonioside C/E), while cardenolides like calotropagenin have a lactone ring critical for ion-channel inhibition .

Table 2: Bioactivity Profiles of Aglycones and Their Glycosides

Compound Activity Mechanism/Notes Reference
This compound (hypothetical) Anti-inflammatory, Cytotoxic Likely modulates NF-κB or bile acid pathways
Pseudopterosin aglycone Anti-inflammatory (NF-κB inhibition) Equipotent to glycosides in NF-κB pathway inhibition
Calotropagenin Cytotoxic, Ovicidal Targets cell membranes via lactone ring
Vitamin D3 glucosides Calcium homeostasis Less active than aglycone due to delayed hydrolysis
Lessonioside aglycones Antifungal, Hemolytic Depends on C-16 oxidation state

Key Findings:

  • Anti-inflammatory Activity : Pseudopterosin aglycone retains potency comparable to its glycosides, suggesting that the aglycone itself drives NF-κB inhibition . This contrasts with vitamin D3 glucosides, which require hydrolysis to the free aglycone for activity .
  • Structural-Activity Relationships : The presence of a C-16 keto group in Lessoniosides enhances hemolytic activity, whereas methoxy groups (e.g., C-23 in typaspidoside J) may reduce toxicity .

Analytical and Pharmacokinetic Comparisons

Analytical Techniques:

  • MS/MS Fragmentation: Aglycones like calotropagenin and quercetin derivatives produce diagnostic ions (e.g., m/z 387 for calotropagenin) via neutral losses of H₂O, CO, or glycosidic residues .
  • NMR Confirmation: Lessonioside aglycones require NMR to resolve stereochemistry (e.g., C-12α vs. C-12β OH), while MS alone suffices for preliminary identification of known analogs .

Pharmacokinetics:

  • Permeability : Saponins with similar aglycones (e.g., C1, C2 from Radix Ilicis Pubescentis) show high permeability (BCS Class II), whereas additional hydroxyl groups (e.g., C4, DC1) reduce absorption due to increased polarity .

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